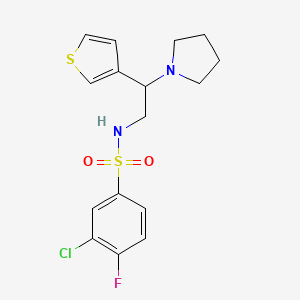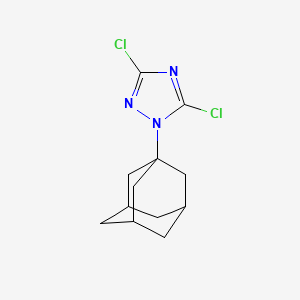
1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole is a compound that features an adamantane moiety attached to a triazole ring substituted with two chlorine atoms. The adamantane structure is known for its rigidity and stability, while the triazole ring is a versatile heterocycle commonly found in various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole typically involves the reaction of 1-adamantylamine with 3,5-dichloro-1,2,4-triazole. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the triazole ring can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling reactions: The triazole ring can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(1-adamantyl)-3-azido-5-chloro-1H-1,2,4-triazole.
科学研究应用
1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.
Industry: It can be utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole involves its interaction with specific molecular targets. The adamantane moiety provides stability and enhances the compound’s ability to interact with hydrophobic pockets in proteins or enzymes. The triazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 1-(1-adamantyl)-3-chloro-1H-1,2,4-triazole
- 1-(1-adamantyl)-3,5-dibromo-1H-1,2,4-triazole
- 1-(1-adamantyl)-3,5-dimethyl-1H-1,2,4-triazole
Uniqueness
1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole is unique due to the presence of two chlorine atoms on the triazole ring, which can significantly influence its reactivity and biological activity compared to its analogs. The adamantane moiety also imparts rigidity and enhances the compound’s stability, making it a valuable scaffold in drug design and material science.
属性
IUPAC Name |
1-(1-adamantyl)-3,5-dichloro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3/c13-10-15-11(14)17(16-10)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCFCYUGWQOWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=NC(=N4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2S)-2-Hydroxypropyl]-N-methyl-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2897865.png)
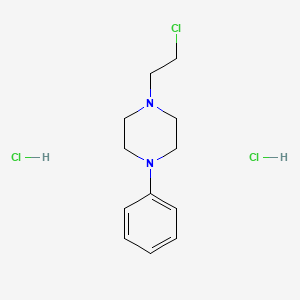

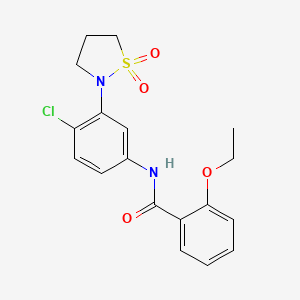
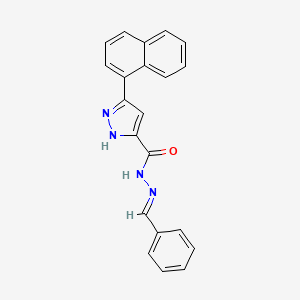
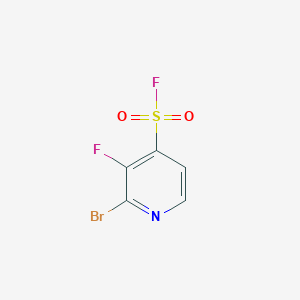
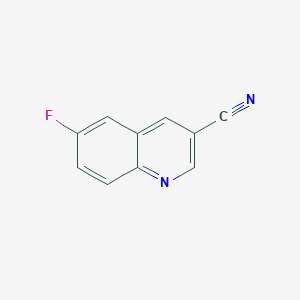
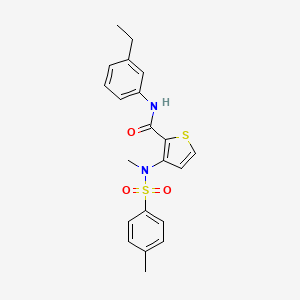
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2897874.png)
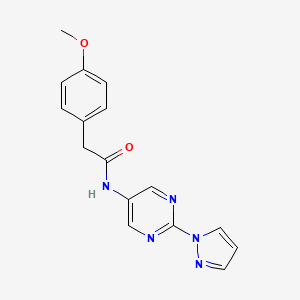
![N-(3,4-DIMETHYLPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE](/img/structure/B2897877.png)
![N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide](/img/structure/B2897881.png)
![6-chloro-N-cyclopropyl-N-{[4-(methylcarbamoyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2897882.png)
